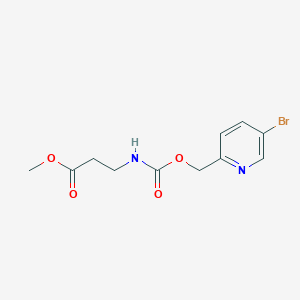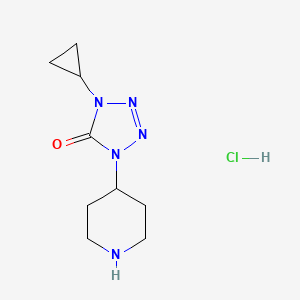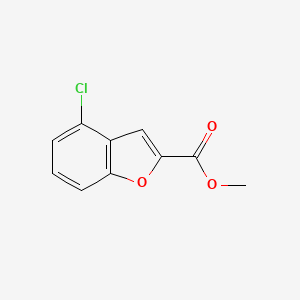
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Herbicide Production
The triazine class of compounds, to which our subject compound belongs, is widely used in the production of herbicides . These compounds work by inhibiting photosynthesis in plants, making them effective weed control agents. The dibutylamino group in the compound may influence its solubility and binding affinity, potentially leading to the development of new herbicides with improved properties.
Polymer Photostabilizers
Triazines are also utilized as photostabilizers in polymers . They protect polymers from degradation caused by UV light exposure. The specific structure of 6-(Dibutylamino)-1,3,5-triazine-2,4-dione could be explored for its efficacy in enhancing the lifespan of polymers used in outdoor applications.
Antitumor Properties
Some 1,3,5-triazines display significant antitumor properties . The dibutylamino group could interact with biological targets differently than other triazine derivatives, which might lead to the discovery of new cancer treatments, especially for lung, breast, and ovarian cancers.
Siderophore-Mediated Drug Applications
The compound has potential use as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs into bacteria, fungi, or cancer cells, exploiting the iron transport mechanism.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
6-(Dibutylamino)-1,3,5-triazine-2,4-dione: may act as a corticotrophin-releasing factor 1 receptor antagonist . This application could be significant in developing treatments for depression, anxiety, and other stress-related disorders.
Leukotriene C4 Antagonist
The compound shows activity as a leukotriene C4 antagonist . Leukotrienes are involved in inflammatory responses, and antagonizing them can help in treating asthma and allergic reactions. The unique structure of this compound could lead to new therapeutic agents in this category.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as pyrimidines, have been found to exhibit anti-inflammatory effects . They do this by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their activity, leading to a reduction in inflammation .
Biochemical Pathways
Related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione may affect similar pathways.
Result of Action
It can be inferred from related compounds that it may lead to a reduction in inflammation .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVFYDTIBKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757963 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
92521-64-7 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)

![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)


![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)